molecular formula C21H33N3O2 B12763723 N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine CAS No. 84264-41-5

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine

Cat. No.: B12763723
CAS No.: 84264-41-5
M. Wt: 359.5 g/mol
InChI Key: TWWHVSHWXYZESN-UHFFFAOYSA-N
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Description

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions:

    Alkylation: The diethylamino group is introduced via alkylation of the quinoline derivative with diethylamine.

    Formation of the Pentanediamine Chain: The final step involves the coupling of the quinoline derivative with 1,4-pentanediamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration requires nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biology

    Antimicrobial Agents: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways in diseases.

Industry

    Dye Synthesis: It can be used in the synthesis of dyes and pigments for various industrial applications.

    Polymer Chemistry: The compound can be incorporated into polymer chains to modify their properties.

Mechanism of Action

The mechanism of action of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function, while the diethylamino group can interact with protein active sites, inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial compound with structural similarities.

    Mefloquine: A quinoline derivative used in the treatment of malaria.

Uniqueness

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine is unique due to its specific substitution pattern on the quinoline ring and the presence of the pentanediamine chain. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

84264-41-5

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

4-N-(4,8-dimethoxy-2-methylquinolin-6-yl)-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C21H33N3O2/c1-7-24(8-2)11-9-10-15(3)22-17-13-18-19(25-5)12-16(4)23-21(18)20(14-17)26-6/h12-15,22H,7-11H2,1-6H3

InChI Key

TWWHVSHWXYZESN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=CC2=C(C=C(N=C2C(=C1)OC)C)OC

Origin of Product

United States

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